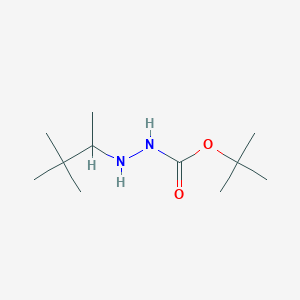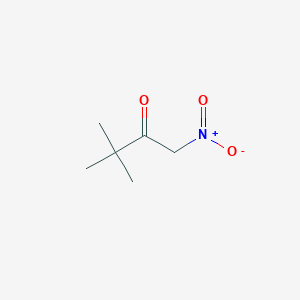
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as FPYPM, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FPYPM is a pyrrolidine derivative that contains a fluoropyridine moiety, which makes it a valuable building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play critical roles in cellular processes such as cell proliferation, survival, and signal transduction. For example, this compound has been shown to inhibit the activity of protein kinase CK2, which regulates various cellular processes such as DNA repair, cell cycle progression, and apoptosis. This compound has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the specific biological target. For example, this compound has been shown to inhibit the activity of protein kinase CK2, which leads to the inhibition of cell proliferation and survival. This compound has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex, which leads to the inhibition of viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of various biologically active molecules, and its potential as a starting material for drug discovery and development. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone. One direction is the synthesis of novel this compound derivatives with improved pharmacological properties and selectivity towards specific biological targets. Another direction is the evaluation of the potential of this compound as a starting material for the synthesis of novel drugs for the treatment of various diseases such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of this compound and its derivatives will provide valuable insights into the cellular processes that are regulated by the targeted enzymes and proteins.
Méthodes De Synthèse
The synthesis of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-fluoropyridin-3-amine with pyrrolidine-1-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition of the pyrrolidine-1-carbaldehyde to the 5-fluoropyridin-3-amine, followed by reduction of the resulting imine to the corresponding amine. The final product, this compound, is obtained as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a valuable building block for the synthesis of various biologically active molecules such as kinase inhibitors, antiviral agents, and anticancer drugs. For example, this compound has been used as a key intermediate in the synthesis of potent and selective inhibitors of protein kinase CK2, which plays a critical role in cell proliferation and survival. This compound has also been used as a starting material for the synthesis of novel antiviral agents that target the replication of influenza virus. Furthermore, this compound has been used as a building block for the synthesis of anticancer agents that target the DNA damage response pathway.
Propriétés
IUPAC Name |
(5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPKJCTZAEHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxyphenyl)-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2801362.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)


![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)